![molecular formula C15H11Cl2N3O B7701163 N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7701163.png)
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide, commonly referred to as NNK, is a potent carcinogenic compound found in tobacco smoke and other environmental sources. NNK is known to cause cancer in laboratory animals and has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer.
Mechanism of Action
NNK is metabolized in the liver to form reactive intermediates that can bind to DNA and form DNA adducts. DNA adducts can cause mutations and disrupt normal cellular processes, leading to the development of cancer. NNK also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemical and Physiological Effects:
NNK has been shown to induce a variety of biochemical and physiological effects in laboratory animals. These effects include DNA damage, oxidative stress, inflammation, and the activation of signaling pathways involved in cancer development. NNK has also been shown to induce changes in gene expression and protein synthesis, leading to alterations in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
NNK is a potent carcinogen that can induce tumors in laboratory animals at low doses. This makes NNK an ideal compound for studying the mechanisms of carcinogenesis and developing cancer prevention strategies. However, the use of NNK in laboratory experiments is limited by its toxicity and potential health hazards. NNK is a known carcinogen and can pose a risk to researchers handling the compound.
Future Directions
There are several future directions for research on NNK. One area of research is the development of new methods for detecting NNK and its metabolites in biological samples. Another area of research is the identification of biomarkers that can predict an individual's susceptibility to NNK-induced cancer. Additionally, research is needed to develop new cancer prevention strategies that target the mechanisms of NNK-induced carcinogenesis. Finally, research is needed to understand the role of NNK in the development of other diseases, such as cardiovascular disease and respiratory diseases.
Conclusion:
In conclusion, NNK is a potent carcinogenic compound that is widely used in scientific research to study the mechanisms of carcinogenesis and to develop cancer prevention strategies. NNK induces tumors in various organs and causes DNA damage, oxidative stress, and inflammation. NNK has several advantages and limitations for lab experiments, and there are several future directions for research on NNK. By continuing to study NNK, we can gain a better understanding of the mechanisms of carcinogenesis and develop new strategies for preventing and treating cancer.
Synthesis Methods
NNK can be synthesized by the reaction of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK precursor) with 3,4-dichloroaniline in the presence of a catalyst. The reaction results in the formation of NNK as a yellow solid that can be purified by recrystallization.
Scientific Research Applications
NNK is widely used in scientific research to study the mechanisms of carcinogenesis and to develop cancer prevention strategies. NNK is a potent carcinogen that induces tumors in various organs, including the lung, liver, pancreas, and bladder. Studies have shown that NNK induces DNA damage, oxidative stress, and inflammation, leading to the development of cancer.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-9-14(20-7-3-2-4-13(20)18-9)15(21)19-10-5-6-11(16)12(17)8-10/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFNKTXAXYNCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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